molecular formula C12H9N3O5S B10883779 N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B10883779
M. Wt: 307.28 g/mol
InChI Key: QOTGNCWAXOGAAQ-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The compound’s structure includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbamothioyl group attached to a nitrophenyl moiety. This unique structure contributes to its potential therapeutic applications.

Preparation Methods

The synthesis of N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide typically involves the condensation of 2-hydroxy-4-nitroaniline with furan-2-carboxylic acid in the presence of a suitable coupling agent. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using recrystallization or column chromatography to obtain a pure compound .

Chemical Reactions Analysis

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities.

    Biology: In biological research, the compound is studied for its antimicrobial and anticancer properties.

    Medicine: The compound’s anticancer properties are of particular interest in medicinal chemistry.

    Industry: In the pharmaceutical industry, the compound is explored for its potential use in drug development.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl moiety is believed to play a crucial role in its biological activity. It can interact with cellular enzymes and proteins, leading to the inhibition of essential biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with protein synthesis. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the furan ring, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3O5S

Molecular Weight

307.28 g/mol

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H9N3O5S/c16-9-6-7(15(18)19)3-4-8(9)13-12(21)14-11(17)10-2-1-5-20-10/h1-6,16H,(H2,13,14,17,21)

InChI Key

QOTGNCWAXOGAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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